![molecular formula C13H9NO4 B1437689 [5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid CAS No. 1105191-74-9](/img/structure/B1437689.png)
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid
Overview
Description
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid: is a chemical compound that features a benzofuran ring fused to an isoxazole ring, with an acetic acid moiety attached
Mechanism of Action
Target of Action
Similar compounds such as benzofuran derivatives have been known to exhibit a wide range of biological activities .
Mode of Action
Benzofuran derivatives have been reported to exhibit antimicrobial and antioxidant activities . The introduction of a hydroxyl group at the carbonyl carbon in similar compounds has been observed to enhance antioxidant properties .
Biochemical Pathways
Benzofuran derivatives have been reported to exhibit antimicrobial activity, suggesting that they may interfere with bacterial growth and reproduction pathways .
Pharmacokinetics
The compound’s molecular weight is reported to be 24321 , which could potentially influence its bioavailability.
Result of Action
Similar compounds have been reported to exhibit antimicrobial and antioxidant activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid. For instance, photoinduced reactions have been reported in similar compounds . Therefore, exposure to light could potentially influence the activity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid typically involves the formation of the benzofuran and isoxazole rings followed by their coupling. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The isoxazole ring can be synthesized via the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the isoxazole ring, converting it into an isoxazoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Halogenated, nitrated, or hydroxylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of benzofuran and isoxazole exhibit significant antimicrobial properties. A study synthesized various compounds based on the benzofuran-isoxazole framework and screened them for antibacterial and antifungal activities. Notably, certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger .
Compound | Activity Against Bacteria | Activity Against Fungi |
---|---|---|
Compound 1 | High (B. subtilis) | Moderate (A. niger) |
Compound 2 | Moderate (S. aureus) | High (A. niger) |
Compound 3 | High (E. coli) | Low |
Anti-inflammatory Properties
Studies have indicated that [5-(1-benzofuran-2-yl)isoxazol-3-yl]acetic acid exhibits anti-inflammatory effects. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Cytotoxicity Studies
The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The results indicated that certain derivatives possess selective cytotoxicity, making them candidates for further development as anticancer agents .
Synthetic Applications
The synthesis of this compound involves several methodologies, including cyclization reactions that yield high purity products suitable for biological testing.
Synthetic Method Overview
- Starting Materials : Benzofuran derivatives and isoxazole precursors.
- Reagents : Use of bases such as potassium carbonate or sodium hydroxide.
- Conditions : Reactions typically conducted under reflux in organic solvents like dichloromethane.
Case Study 1: Antimicrobial Screening
A comprehensive study synthesized multiple derivatives of the compound and assessed their antimicrobial efficacy using standard methods such as the disk diffusion method and broth microdilution techniques. The findings highlighted specific compounds with remarkable activity against resistant strains of bacteria .
Case Study 2: Anti-inflammatory Mechanism
In a controlled laboratory setting, researchers investigated the anti-inflammatory effects of the compound on human cell lines exposed to inflammatory stimuli. The results indicated a significant reduction in inflammatory markers, supporting its potential therapeutic application in conditions like rheumatoid arthritis .
Comparison with Similar Compounds
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol: This compound has a methanol group instead of an acetic acid moiety.
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]amine: This compound features an amine group in place of the acetic acid moiety.
Uniqueness: The presence of the acetic acid moiety in [5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid enhances its solubility and reactivity compared to its analogs. This makes it more versatile for various applications in scientific research and industry .
Biological Activity
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzofuran moiety fused with an isoxazole ring, which contributes to its unique biological properties. The molecular formula is with a molecular weight of approximately 243.21 g/mol.
1. Antimicrobial Activity
Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:
Bacterial Strain | Minimal Inhibitory Concentration (MIC) µg/mL |
---|---|
Bacillus subtilis | 32 |
Escherichia coli | 64 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 32 |
These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays. In vivo studies demonstrated that derivatives of this compound can significantly reduce inflammation in models such as the rat complete Freund’s adjuvant assay. The mechanism appears to involve inhibition of leukotriene biosynthesis, a critical pathway in inflammatory responses .
3. Anticancer Activity
Preliminary studies highlight the anticancer potential of this compound. In vitro assays have shown that the compound exhibits cytotoxic effects against several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast cancer) | 15.63 |
U-937 (Monocytic leukemia) | 12.5 |
A549 (Lung cancer) | 10.0 |
These findings indicate that the compound can induce apoptosis in cancer cells in a dose-dependent manner, making it a candidate for further development as an anticancer agent .
The biological activity of this compound is thought to be mediated through several biochemical pathways:
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
- Anti-inflammatory Mechanism : It may inhibit enzymes involved in leukotriene synthesis, thereby reducing inflammation and associated pain .
- Anticancer Pathways : The induction of apoptosis in cancer cells could be linked to the modulation of cell cycle proteins and activation of caspases, leading to programmed cell death .
Case Studies
Several case studies have documented the effectiveness of compounds similar to this compound:
- Benzofuran Derivatives : A study on benzofuran derivatives revealed their ability to inhibit tumor growth in xenograft models, supporting their potential as anticancer agents.
- Isoxazole Compounds : Research highlighted that isoxazole derivatives displayed significant cytotoxicity against various cancer cell lines, suggesting a broader applicability for compounds containing these functional groups .
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)7-9-6-12(18-14-9)11-5-8-3-1-2-4-10(8)17-11/h1-6H,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKSGCCTSBCGBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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